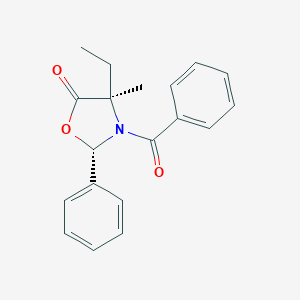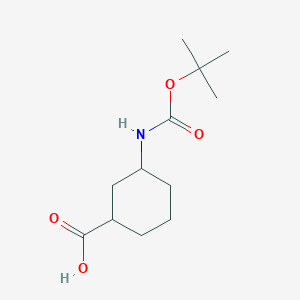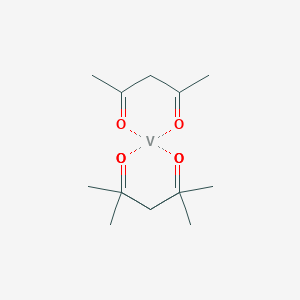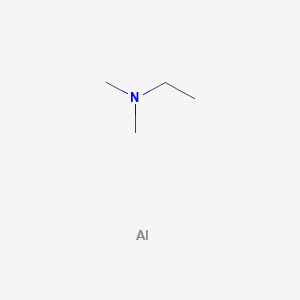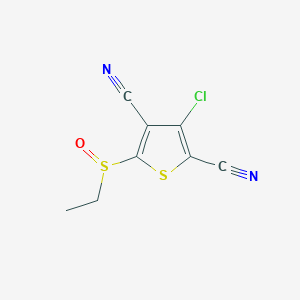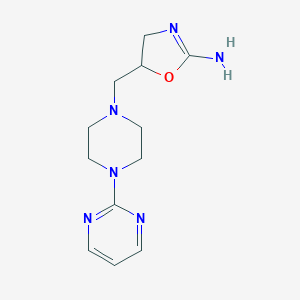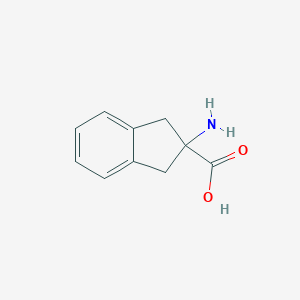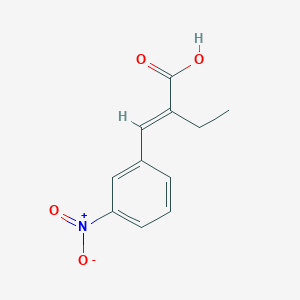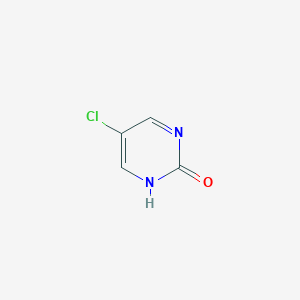
5-Chloro-2-hydroxypyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-Chloro-2-hydroxypyrimidine and related compounds involves various strategies, including multi-component reactions and halogenation techniques. A notable method includes the preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyrimidines through efficient syntheses that involve Stille coupling and bromination of 2,2'-bipyrimidine, prepared from 2-chloropyrimidine (Schwab, Fleischer, & Michl, 2002). Another example includes the catalyst-free synthesis of hydroxypyrimidine derivatives in an aqueous ethanol medium, emphasizing green chemistry principles (Ibberson et al., 2023).
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-hydroxypyrimidine is analyzed through various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), which help in elucidating the position of substituents and the overall geometry of the molecule. The reactivity and interaction of the chloro and hydroxy groups with other molecules play a significant role in its chemical behavior (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).
Chemical Reactions and Properties
5-Chloro-2-hydroxypyrimidine participates in various chemical reactions, including nucleophilic substitution and coupling reactions, due to the presence of reactive chloro and hydroxy groups. These reactions are crucial for the synthesis of complex organic molecules and polymers with specific functions. The compound's ability to undergo transformations such as halogen exchange and coupling with boronic acids illustrates its versatility in organic synthesis (Goodby et al., 1996).
Aplicaciones Científicas De Investigación
Specific Scientific Field
Chemistry, specifically organic synthesis .
Summary of the Application
5-Chloro-2-hydroxypyrimidine is used in the chlorination of hydroxypyrimidines . This process is important in the preparation of chlorinated pyrimidine products or intermediates for further transformations .
Methods of Application
The procedure involves heating a hydroxy-containing substrate in equimolar POCl3 to reflux in the presence of an organic base . This protocol is suitable for large scale (multigram) batch preparations .
Results or Outcomes
Anti-Inflammatory Applications
Specific Scientific Field
Summary of the Application
Pyrimidines, including 5-Chloro-2-hydroxypyrimidine, display a range of pharmacological effects including anti-inflammatory properties .
Methods of Application
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Donor Ligand in Copper Complexes
Specific Scientific Field
Summary of the Application
5-chloro-2-hydroxypyrimidine acts as a donor ligand and exists in zwitterionic form, i.e. 5-chloropyridinium-2-olate in copper complexes .
Methods of Application
The specific methods of application in this context are not detailed in the source .
Results or Outcomes
The specific results or outcomes in this context are not detailed in the source .
Preparation of Dimethoxy-pyrrolidylquinazolines
Specific Scientific Field
Summary of the Application
5-Chloro-2-hydroxypyrimidine is used to prepare dimethoxy-pyrrolidylquinazolines, which are brain penetrable PDE10A inhibitors .
Methods of Application
The specific methods of application in this context are not detailed in the source .
Results or Outcomes
The specific results or outcomes in this context are not detailed in the source .
Synthesis of Platinum (II) Hydroxypyrimidinato Ethylenediamine Tetranuclear Metallacalix Arene Complexes
Specific Scientific Field
Summary of the Application
5-Chloro-2-hydroxypyrimidine is used in the synthesis of platinum (II) hydroxypyrimidinato ethylenediamine tetranuclear metallacalix arene complexes .
Methods of Application
The specific methods of application in this context are not detailed in the source .
Results or Outcomes
The specific results or outcomes in this context are not detailed in the source .
Study of the Effect of Dicumarol on Xanthine Dehydrogenase
Specific Scientific Field
Summary of the Application
5-Chloro-2-hydroxypyridine was used to study the effect of dicumarol on xanthine dehydrogenase and the mechanism of mitomycin C bioreduction by xanthine dehydrogenase .
Methods of Application
The specific methods of application in this context are not detailed in the source .
Results or Outcomes
The specific results or outcomes in this context are not detailed in the source .
Anti-Inflammatory Activities and Structure–Activity Relationships of Pyrimidines
Specific Scientific Field
Summary of the Application
Pyrimidines, including 5-Chloro-2-hydroxypyrimidine, display a range of pharmacological effects including anti-inflammatory properties . This review sums up recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives .
Methods of Application
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Synthesis by Reaction of 1,3-Dielectrophilic Component
Specific Scientific Field
Summary of the Application
5-Chloro-2-hydroxypyrimidine is used in the preparation of pyrimidine derivative by the reaction of 1,3-dielectrophilic component with urea derivative in the presence of K 2 CO 3 .
Methods of Application
The specific methods of application in this context are not detailed in the source .
Results or Outcomes
The specific results or outcomes in this context are not detailed in the source .
Safety And Hazards
Direcciones Futuras
While specific future directions for 5-Chloro-2-hydroxypyrimidine are not mentioned in the search results, there is ongoing research in the field of pyrimidines. For example, a new catalytic approach was proposed to convert 3-acetyl-1-propanol to 5-Chloro-2-pentanone using bis (trichloromethyl) carbonate as the efficient chlorine source .
Propiedades
IUPAC Name |
5-chloro-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSYCDVQABSEPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068947 | |
| Record name | 2(1H)-Pyrimidinone, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-hydroxypyrimidine | |
CAS RN |
54326-16-8 | |
| Record name | 5-Chloro-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54326-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloropyrimidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054326168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyrimidinone, 5-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(1H)-Pyrimidinone, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1H-pyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid](/img/structure/B50714.png)

![2-[4-(Decyloxy)phenyl]pyrimidin-5-OL](/img/structure/B50721.png)
